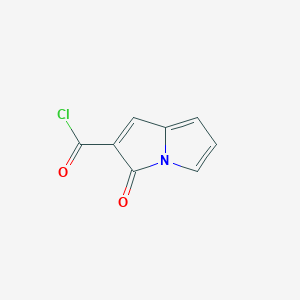
2-Fluoropyridine 1-oxide
Overview
Description
Synthesis Analysis
- Fluorination of Pyridine : Complexes like AlF₃ and CuF₂ can be used to fluorinate pyridine at elevated temperatures (450–500 °C), yielding a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Reaction with Bromonitropyridine : 2-Fluoro-3-bromopyridine can be obtained by reacting 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at room temperature .
Scientific Research Applications
Chemical Synthesis and Analysis
2-Fluoropyridine N-oxide exhibits significant potential in chemical synthesis. It has been prepared and used in reactions with α-amino-acids, suggesting a possible route for the stepwise N-terminal analysis of peptides. This compound also facilitates carboxy-activation, reacting with carboxylic acids to lead to N-acyloxy-2-pyridones (Sarantakis, Sutherland, Tortorella, & Tortorella, 1968).
Catalytic Applications
Research has shown that 2-fluoropyridine can be selectively prepared by Cl/F exchange from 2-chloropyridine with HF as the fluorinating agent and a metal oxide catalyst. This discovery underscores its relevance in catalysis, especially when considering different catalysts like MgO, CeO2, and LaFeO3, each presenting varied acid–base properties (Cochon et al., 2010).
Radiochemistry and Imaging
A study demonstrated the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild conditions. These intermediates serve as effective precursors to various 2-fluoropyridines, including those relevant to PET (Positron Emission Tomography) imaging. This method has been applied to (18)F-labeling in the radiosynthesis of PET tracers, indicating its significance in radiochemistry and medical imaging (Xiong et al., 2015).
Environmental and Material Science
In environmental science, 2-fluoropyridine has been studied for the degradation of contaminants in wastewater. The photolytic destruction of 2-fluoropyridine in wastewater was observed under various conditions, demonstrating its susceptibility to photolytic degradation and potential in environmental cleanup processes (Stapleton et al., 2006). Additionally, in material science, the use of 2-fluoropyridine as a ligand in Pd-catalyzed reactions for the selective C-H functionalization in o-xylene indicates its utility in developing advanced materials (Izawa & Stahl, 2010).
properties
IUPAC Name |
2-fluoro-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-5-3-1-2-4-7(5)8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQLUWLFOEMLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)F)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296942 | |
| Record name | 2-fluoropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7613-14-1 | |
| Record name | NSC112803 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro-](/img/structure/B3056965.png)